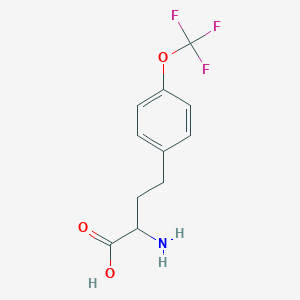

(S)-2-Amino-4-(4-(trifluoromethoxy)phenyl)butanoic acid

Description

“(S)-2-Amino-4-(4-(trifluoromethoxy)phenyl)butanoic acid” is a fluorinated non-natural amino acid characterized by a trifluoromethoxy (CF₃O) group attached to the para position of a phenyl ring. This compound is a chiral molecule with the (S)-configuration at the α-carbon. The trifluoromethoxy group imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it valuable in medicinal chemistry and peptidomimetic design . Its molecular formula is C₁₁H₁₂F₃NO₃, with a molecular weight of 263.21 g/mol.

Properties

Molecular Formula |

C11H12F3NO3 |

|---|---|

Molecular Weight |

263.21 g/mol |

IUPAC Name |

2-amino-4-[4-(trifluoromethoxy)phenyl]butanoic acid |

InChI |

InChI=1S/C11H12F3NO3/c12-11(13,14)18-8-4-1-7(2-5-8)3-6-9(15)10(16)17/h1-2,4-5,9H,3,6,15H2,(H,16,17) |

InChI Key |

QIVLRGSCOXBFIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Strecker Synthesis of the Racemate

- Aldehyde Preparation : 4-(Trifluoromethoxy)benzaldehyde is condensed with diethyl acetamidomalonate in the presence of ammonium cyanide to form the α-amino nitrile intermediate.

- Hydrolysis and Decarboxylation : Acidic hydrolysis (6 M HCl, reflux) followed by decarboxylation yields racemic 2-amino-4-(4-(trifluoromethoxy)phenyl)butanoic acid.

Enzymatic Resolution

- Immobilized Acylases : Candida antarctica lipase B (CAL-B) selectively deprotects the (S)-enantiomer from N-acetylated racemates in aqueous buffer (pH 7.0–7.5), achieving 90–95% ee.

- Yield Optimization : Kinetic modeling shows 40–50% theoretical yield for the (S)-enantiomer, necessitating recycling of the undesired (R)-isomer.

Limitations :

- Lower atom economy compared to asymmetric synthesis.

- Requires additional steps for racemate recycling.

Solid-Phase Peptide Synthesis (SPPS) Compatible Routes

For applications in peptide drug discovery, Fmoc-protected derivatives are synthesized to enable direct incorporation into SPPS workflows:

Fmoc Protection Strategy

- Amino Group Protection : Treatment of (S)-2-amino-4-(4-(trifluoromethoxy)phenyl)butanoic acid with 9-fluorenylmethyloxycarbonyl (Fmoc) chloride in dioxane/water (1:1) at pH 8.5–9.0.

- Purification : Crystallization from ethyl acetate/hexane mixtures yields Fmoc-(S)-2-amino-4-(4-(trifluoromethoxy)phenyl)butanoic acid with >99% purity (HPLC).

Critical Parameters :

- pH control during Fmoc protection prevents racemization.

- Use of Hünig’s base (DIPEA) minimizes side reactions.

Industrial-Scale Condensation Methods

Patent literature discloses solvent- and catalyst-driven condensation techniques for kilogram-scale production:

Carbodiimide-Mediated Coupling

- Reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) in dichloromethane.

- Conditions : Room temperature, 5–6 h reaction time, yielding 85–90% crude product.

- Workup : Filtration of dicyclohexylurea byproduct followed by silica gel chromatography.

Mixed Carbonate Activation

- Activation with CDI : 2,4,5-Trifluorophenylacetic acid is treated with N,N′-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) to form the acyl imidazolide intermediate, which reacts with methyl L-serinate to install the amino acid backbone.

- Temperature Control : Reactions conducted at 30°C minimize epimerization.

Physicochemical Properties and Purification

Solubility and Log D

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-(4-trifluoromethoxy-phenyl)-butyric acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(S)-2-Amino-4-(4-trifluoromethoxy-phenyl)-butyric acid has several scientific research applications:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: Incorporated into polymers and materials to enhance their properties, such as thermal stability and resistance to degradation.

Biological Studies: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-(4-trifluoromethoxy-phenyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous amino acids with variations in substituents, stereochemistry, or functional groups. Below is a detailed analysis supported by data from synthetic, physicochemical, and application-based studies.

Structural Analogues and Their Key Properties

Key Comparative Insights

Lipophilicity (log D): The trifluoromethoxy group in the target compound confers a log D of ~1.8, significantly higher than analogues with hydroxy (~0.5) or methylthio (~0.9) groups. This aligns with the electron-withdrawing and lipophilic nature of CF₃O, enhancing membrane permeability . The tert-butoxy analogue (log D ~2.5) surpasses the trifluoromethoxy derivative in lipophilicity due to the bulky, non-polar tert-butyl group .

Acidity (pKa) :

- The α-carboxylic acid pKa of the target compound (~2.3) is comparable to tert-butoxy (~2.4) and methylthio (~2.2) analogues but higher than the hydroxy derivative (~2.1). This suggests moderate ionization at physiological pH, favoring passive cellular uptake .

Metabolic Stability :

- The CF₃O group resists oxidative degradation better than tert-butoxy or methylthio groups, which are prone to enzymatic or hydrolytic cleavage. This makes the target compound suitable for prolonged in vivo applications .

Stereochemical Impact: The (S)-configuration ensures compatibility with natural L-amino acid-based systems, unlike racemic mixtures (e.g., ’s racemate), which may exhibit reduced target specificity .

Biological Activity

(S)-2-Amino-4-(4-(trifluoromethoxy)phenyl)butanoic acid, a chiral amino acid, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a trifluoromethoxy group on the phenyl ring, which may influence its pharmacological properties.

- Molecular Formula : C12H14F3NO2

- Molecular Weight : 263.213 g/mol

- Structure : The trifluoromethoxy substituent affects both lipophilicity and biological interactions, potentially enhancing the compound's ability to penetrate cellular membranes and interact with various molecular targets.

The mechanism by which (S)-2-amino-4-(4-(trifluoromethoxy)phenyl)butanoic acid exerts its biological effects is not yet fully elucidated. However, it is believed to interact with neurotransmitter receptors and enzymes involved in metabolic pathways. The amino group can participate in hydrogen bonding, influencing binding affinity and specificity towards target proteins.

Pharmacological Applications

Preliminary studies suggest that (S)-2-amino-4-(4-(trifluoromethoxy)phenyl)butanoic acid may have applications in:

- Diabetes Management : Similar compounds have shown potential as dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are useful in treating type 2 diabetes by enhancing insulin secretion and reducing blood glucose levels .

- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and potential biological activities of compounds related to (S)-2-amino-4-(4-(trifluoromethoxy)phenyl)butanoic acid:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid | CHFN | Contains trifluoro substituents at different positions |

| (S)-2-amino-4-(4-methoxy-phenyl)-butyric acid | CHNO | Features a methoxy group instead of trifluoromethoxy |

| (S)-2-amino-4-[2-(trifluoromethoxy)phenyl]butanoic acid | CHFNO | Trifluoromethoxy group at a different phenyl position |

The distinct trifluoromethoxy substitution pattern of (S)-2-amino-4-(4-(trifluoromethoxy)phenyl)butanoic acid may confer unique biological activities compared to structurally similar compounds.

Case Studies and Research Findings

- Insulin Secretion Promotion : A study involving a derivative of 3-amino-4-(2,4,5-trifluorophenyl) butyric acid demonstrated significant hypoglycemic effects in diabetic mice, suggesting that modifications of similar compounds could lead to effective diabetes treatments .

- Neuropharmacological Effects : Research indicates that compounds with similar structural motifs have shown promise in modulating neurotransmitter systems, potentially leading to therapeutic applications in neurodegenerative diseases.

Q & A

Q. What structural modifications enhance target engagement?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.